molecular formula C13H9NS B1316430 4-(Phenylsulfanyl)Benzonitrile CAS No. 51238-46-1

4-(Phenylsulfanyl)Benzonitrile

Cat. No.: B1316430
CAS No.: 51238-46-1
M. Wt: 211.28 g/mol
InChI Key: BPUORBVHZGHTPR-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)Benzonitrile is a chemical compound . It is a marine-derived compound from soft coral, which has been proven to have multiple biological activities including neuroprotection and potent anti-inflammatory effects .


Synthesis Analysis

A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various pathways. For instance, it has been found that this compound has a suppressive effect on lipopolysaccharide (LPS)-induced CCL-1 production .

Scientific Research Applications

Photochemistry and Charge Transfer Dynamics

  • 4-(Phenylsulfanyl)Benzonitrile and related compounds have been extensively studied in the field of photochemistry and photophysics, particularly regarding their charge transfer dynamics. Research has shown that these compounds exhibit complex excited electronic states and are subject to both intramolecular and solvent reorganization, which is essential for understanding charge transfer processes in molecular systems (Rhinehart et al., 2012).

Applications in High Voltage Lithium-Ion Batteries

  • In the development of high voltage lithium-ion batteries, certain derivatives of this compound, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives. These compounds have significantly improved the cyclic stability of lithium nickel manganese oxide cathodes, highlighting their potential in enhancing the performance of energy storage devices (Huang et al., 2014).

Fungal Degradation and Environmental Impact

  • The biodegradation of aromatic nitriles, such as benzonitrile, has been observed in certain fungal strains like Fusarium solani. These studies are crucial for understanding the ecological impact and potential environmental applications of these compounds, particularly in the context of bioremediation and the natural breakdown of industrial chemicals (Harper, 1977).

Corrosion Inhibition in Industrial Applications

  • Benzonitrile derivatives have been evaluated as corrosion inhibitors for metals, particularly in acidic environments. Their effectiveness in protecting metals like mild steel from corrosion, as revealed through various experimental and computational studies, underscores their significance in industrial applications (Chaouiki et al., 2018).

Potential in Cancer Research

  • Recent studies have explored the use of iron(II)-cyclopentadienyl compounds, incorporating benzonitrile ligands, for their cytotoxic effects against cancer cell lines, including colorectal and triple-negative breast cancer cells. This suggests a potential avenue for this compound derivatives in the field of oncology and cancer treatment research (Pilon et al., 2020).

Safety and Hazards

4-(Phenylsulfanyl)Benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

Future research on 4-(Phenylsulfanyl)Benzonitrile could focus on its potential applications in medicine and other fields. For instance, it has been suggested that this compound could be used in the treatment of neurodegenerative disorders . Additionally, its anti-inflammatory properties could be further explored .

Mechanism of Action

Properties

IUPAC Name

4-phenylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUORBVHZGHTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508699
Record name 4-(Phenylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51238-46-1
Record name 4-(Phenylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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